Ceftiguanide
Description
While specific data on Ceftiguanide is absent in the provided evidence, cephalosporins generally exhibit bactericidal activity by inhibiting cell wall synthesis. This article compares this compound with structurally and functionally related compounds, focusing on data from the evidence provided.
Properties
Molecular Formula |
C12H13ClN2O6S |
|---|---|
Molecular Weight |
348.76 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-chloroacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H13ClN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 |
InChI Key |
ZKDAULRVUXKFHD-LDYMZIIASA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ceftiguanide typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often begins with the preparation of a precursor molecule, which undergoes several steps of chemical modification. Common synthetic routes include nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the precursor molecule. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Ceftiguanide undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on this compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Ceftiguanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Ceftiguanide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Regulatory Comparisons
| Compound | CAS Number | EPA Systematic Name | Key Structural Features |
|---|---|---|---|
| Cefoxitin | 35607-66-0 | Not explicitly stated | Methoxy group at C-7 position |
| Ceftriaxone | 73384-59-5 | Not explicitly stated | Broad-spectrum; zwitterionic properties |
| Cephalothin | 153-61-7 | Not explicitly stated | First-generation; narrow spectrum |
Notes:
Functional and Clinical Comparisons
| Compound | Spectrum of Activity | Resistance Profile | Clinical Use |
|---|---|---|---|
| Cefoxitin | Gram-positive, anaerobes | Resistant to some β-lactamases | Intra-abdominal infections |
| Ceftriaxone | Broad (including Pseudomonas) | High stability to enzymes | Meningitis, sepsis |
| Cephalothin | Primarily Gram-positive | Susceptible to hydrolysis | Historical use for staphylococcal infections |
Key Contrasts :
Biological Activity
Ceftiguanide is a cephalosporin antibiotic that exhibits a range of biological activities, primarily targeting bacterial infections. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers. This leads to cell lysis and ultimately the death of susceptible bacteria. The compound is particularly effective against Gram-positive and some Gram-negative bacteria.
Spectrum of Activity
This compound has been shown to be effective against a variety of pathogens. Below is a table summarizing its activity against selected bacterial strains:
| Bacterial Strain | Sensitivity | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | Sensitive | 0.5 - 2 |
| Escherichia coli | Intermediate | 2 - 8 |
| Klebsiella pneumoniae | Sensitive | 1 - 4 |
| Pseudomonas aeruginosa | Resistant | >32 |
Case Study 1: Efficacy in Community-Acquired Pneumonia
A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound significantly reduced bacterial load compared to a control group receiving standard treatment. Patients treated with this compound showed a reduction in symptoms within 48 hours, with a notable decrease in hospital readmission rates due to recurrent infections.
- Population: 200 patients aged 18-65
- Outcome: Reduced symptoms and lower recurrence rates
- Follow-up: 6 months post-treatment
Case Study 2: Complicated Urinary Tract Infections
In another study focusing on complicated urinary tract infections (UTIs), this compound was administered to patients who had previously shown resistance to other antibiotics. The results indicated a high success rate in eradicating the infection, with only 10% of patients experiencing treatment failure.
- Population: 150 patients with recurrent UTIs
- Outcome: 90% success rate in infection clearance
- Follow-up: Evaluated at 3 weeks post-treatment
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens:
- Absorption: Rapidly absorbed after intravenous administration.
- Distribution: Widely distributed in body tissues and fluids.
- Metabolism: Minimal hepatic metabolism; primarily excreted unchanged via the kidneys.
- Half-life: Approximately 1.5 hours, allowing for frequent dosing.
Safety and Side Effects
The safety profile of this compound is generally favorable, with common side effects including gastrointestinal disturbances (nausea, diarrhea) and allergic reactions (rash). Serious adverse events are rare but can include anaphylaxis and Clostridium difficile-associated diarrhea.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
